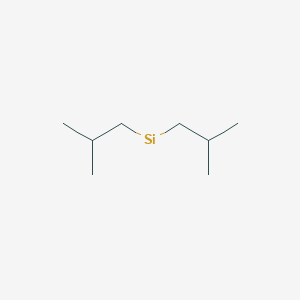

Diisobutylsilane

Description

Properties

Molecular Formula |

C8H18Si |

|---|---|

Molecular Weight |

142.31 g/mol |

InChI |

InChI=1S/C8H18Si/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

PGGUEVOOHUUYON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Si]CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Diisobutylsilane and Its Functionalized Derivatives

Synthesis of Diisobutylsilane-Diol (DIBSD)

This compound-diol (DIBSD), with the chemical formula (i-Bu)₂Si(OH)₂, is a key intermediate in the synthesis of more complex organosilicon structures. Its preparation has evolved from traditional hydrolysis methods to more controlled contemporary techniques.

Historical Preparative Routes

Historically, the synthesis of organosilanols, including diols like DIBSD, has been predominantly achieved through the hydrolysis of corresponding organochlorosilanes. researchgate.net This straightforward approach involves the reaction of dichlorothis compound with water, leading to the substitution of chloride ions with hydroxyl groups.

The fundamental reaction can be represented as: (i-C₄H₉)₂SiCl₂ + 2H₂O → (i-C₄H₉)₂Si(OH)₂ + 2HCl

This method, while direct, often requires careful control of reaction conditions to manage the exothermic nature of the hydrolysis and to prevent the self-condensation of the resulting silanol (B1196071) into polysiloxanes, which can be promoted by the hydrochloric acid byproduct. researchgate.net The isolation and purification of the diol from the reaction mixture can also present challenges due to these competing condensation reactions.

Contemporary Synthetic Techniques

Modern synthetic strategies often aim for greater control over the reaction process and the final product's structure, minimizing side reactions and avoiding the use of harsh reagents. A notable contemporary method is the non-hydrolytic sol-gel (NHSG) process. sol-gel.netresearchgate.net This technique offers an alternative to traditional hydrolysis by reacting precursors in the absence of water, thereby reducing the likelihood of uncontrolled condensation. sol-gel.net

A specific example involves the condensation reaction between 3-(methacryloxypropyl)-trimethoxysilane (MPTS) and this compound-diol (DIBSD) itself, often facilitated by a catalyst such as barium hydroxide (B78521) monohydrate. sol-gel.netresearchgate.net While this particular reaction uses DIBSD as a starting material to form larger oligosiloxanes, the principles of the non-hydrolytic sol-gel process are applicable to the synthesis of the diol itself. For instance, the reaction between a diisobutyl-functionalized silane (B1218182) and a metal alkoxide can be a pathway to DIBSD under non-hydrolytic conditions. The NHSG process is advantageous as it allows for the synthesis of materials with a high degree of homogeneity and can reduce the presence of residual silanol groups if desired. sol-gel.net

The progress of such condensation reactions can be monitored using spectroscopic techniques like ¹H NMR and ²⁹Si NMR to characterize the degree of condensation and ensure the formation of the desired siloxane bonds. sol-gel.netresearchgate.net

Synthesis of Diisobutyl Diethoxysilane (B101294)

Diisobutyl diethoxysilane, with the formula (i-C₄H₉)₂(C₂H₅O)₂Si, is another valuable organosilicon intermediate. Its synthesis is typically achieved through the alcoholysis of a dihalothis compound.

The most common preparative route involves the reaction of dichlorothis compound with ethanol. chembk.com This reaction is generally heated to facilitate the substitution of the chloro groups with ethoxy groups. chembk.com

The reaction is as follows: (i-C₄H₉)₂SiCl₂ + 2C₂H₅OH → (i-C₄H₉)₂(C₂H₅O)₂Si + 2HCl

This method is efficient for producing diisobutyl diethoxysilane, which is a colorless liquid at room temperature. chembk.com The resulting hydrogen chloride is typically removed to drive the reaction to completion and to prevent unwanted side reactions.

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₁₂H₂₈O₂Si |

| Boiling Point | Approximately 132 °C |

| Density | Approximately 0.857 g/cm³ |

| Melting Point | Approximately -103 °C |

| Table 1: Physical Properties of Diisobutyl Diethoxysilane chembk.com |

Synthesis of Aminosilane (B1250345) Derivatives of this compound

Amino-functionalized diisobutylsilanes are important as coupling agents and as components in various material applications. Their synthesis involves the formation of a silicon-nitrogen bond.

Preparation of Bis(isopropylamino)this compound

Bis(isopropylamino)this compound is an aminosilane that finds use in catalysis, among other fields. epo.orgnih.gov A general method for the synthesis of bis(alkylamino)dialkylsilanes can be adapted for its preparation. This involves the reaction of a dialkoxydialkylsilane with a metal salt of the desired amine. epo.org

Specifically, diisobutyl diethoxysilane can be reacted with a lithium or magnesium salt of isopropylamine. The reaction would proceed as follows, using the lithium salt as an example: (i-C₄H₉)₂(C₂H₅O)₂Si + 2LiNH(i-C₃H₇) → (i-C₄H₉)₂Si(NH(i-C₃H₇))₂ + 2LiOC₂H₅

This reaction is typically carried out in an ether solvent, such as tetrahydrofuran (B95107) (THF), or in aromatic solvents like toluene. epo.org

General Methodologies for Other Amino-Functionalized Diisobutylsilanes

The synthesis of other amino-functionalized diisobutylsilanes generally follows similar principles of nucleophilic substitution at the silicon center. A common and direct method is the reaction of dichlorothis compound with a primary or secondary amine.

For the synthesis of a bis(amino)this compound, the general reaction is: (i-C₄H₉)₂SiCl₂ + 4R₂NH → (i-C₄H₉)₂Si(NR₂)₂ + 2R₂NH₂⁺Cl⁻

In this reaction, two equivalents of the amine act as the nucleophile, while two additional equivalents are required to neutralize the hydrochloric acid that is formed. This method is a versatile route to a wide range of amino-functionalized diisobutylsilanes.

Another approach involves the transamination of an existing aminosilane. For example, a bis(amino)silane with a more volatile amine can be reacted with a less volatile amine, driving the reaction by the removal of the more volatile amine.

These synthetic strategies provide access to a variety of this compound derivatives, enabling the fine-tuning of their chemical and physical properties for specific applications.

Synthesis of Vinyl-Functionalized this compound Derivatives

The introduction of vinyl groups to a this compound framework imparts reactive handles suitable for further chemical transformations, such as hydrosilylation, polymerization, and cross-coupling reactions.

Preparation of Divinyl Diisobutyl Silane

A primary and versatile method for the synthesis of divinyl diisobutyl silane involves the reaction of a suitable diisobutylhalosilane precursor, typically dichlorothis compound, with a vinylating agent. The Grignard reaction is a classic and effective approach for this transformation. researchgate.net In this process, vinylmagnesium bromide or chloride reacts with the silicon-halide bonds to form new silicon-carbon bonds.

The reaction is generally performed in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. researchgate.net The stoichiometry is critical; two equivalents of the vinyl Grignard reagent are required to replace both chlorine atoms on the dichlorothis compound precursor. A zinc-catalyzed variant using organomagnesium reagents has also been reported as a mild and scalable method for affording tetraorganosilanes. organic-chemistry.org

Table 1: Representative Grignard Reaction for Divinyl Diisobutyl Silane Synthesis

| Component | Function | Notes |

| Dichlorothis compound | Silicon precursor | The starting material containing the diisobutylsilyl moiety. |

| Vinylmagnesium Bromide | Vinylating agent | Provides the vinyl groups for substitution. researchgate.net |

| Tetrahydrofuran (THF) | Solvent | A common ethereal solvent for Grignard reactions. researchgate.net |

The reaction proceeds via a nucleophilic attack of the carbanionic vinyl group from the Grignard reagent on the electrophilic silicon center, displacing the chloride leaving group. The process is repeated for the second chloride atom to yield the final divinyl diisobutyl silane product.

Precursor Chemistry: Chloro(diisobutyl)silane

Chloro(diisobutyl)silane (C8H19ClSi) is a key intermediate in the synthesis of various functionalized this compound derivatives. google.com Its preparation is a crucial step that enables subsequent reactions, such as the hydrolysis to silanols or substitution with other functional groups.

A direct method for synthesizing dialkylchlorosilanes involves the reaction of the corresponding dialkylsilane with hydrogen chloride (HCl). gelest.com This reaction can be facilitated by a catalyst or, in some cases, proceed with neat reagents. For instance, glycerol (B35011) α,γ-dichlorohydrin can be prepared by passing dry hydrogen chloride gas into glycerol, often with an acid catalyst like acetic acid. orgsyn.org A similar principle applies to the chlorination of hydrosilanes, where the Si-H bond is converted to an Si-Cl bond. While highly selective methods exist for the partial reduction of dialkyldichlorosilanes to dialkylchlorosilanes, the direct chlorination of a hydrosilane is a common alternative. google.com

Table 2: Synthesis of Chloro(diisobutyl)silane

| Reactant 1 | Reactant 2 | Product | Bond Transformation |

| This compound | Hydrogen Chloride (HCl) | Chloro(diisobutyl)silane | Si-H → Si-Cl gelest.com |

General Organosilanol Synthetic Routes Applicable to this compound Derivatives

Organosilanols are versatile compounds that serve as important building blocks in organic synthesis and are precursors to silicone polymers. organic-chemistry.org Several general synthetic strategies can be applied to prepare this compound-derived silanols.

Hydrolysis of Organohalosilanes

The hydrolysis of organohalosilanes, particularly chlorosilanes, is a direct and widely used method for the synthesis of the corresponding organosilanols. google.com For the preparation of diisobutylsilanol, chloro(diisobutyl)silane is reacted with water. The reaction involves the nucleophilic substitution of the chloride ion by a hydroxyl group.

The process is typically straightforward but must be controlled to prevent the self-condensation of the initially formed silanol, which can readily react with another silanol molecule to form a disiloxane (B77578) as a by-product. The reaction can be carried out in an aqueous medium, which may contain hydrogen chloride or an inorganic chloride salt. google.com

Oxidation of Organosilanes

A more modern and highly selective method for preparing organosilanols is the catalytic oxidation of organohydrosilanes. This approach avoids the use of halogenated precursors and often proceeds under mild, neutral conditions with high efficiency. researchgate.net Iridium-based catalysts, such as [IrCl(C8H12)]2, have been shown to effectively catalyze the hydrolytic oxidation of various organosilanes to their corresponding silanols using water as the oxygen source. researchgate.net

This method is noted for its high selectivity, producing silanols in excellent yields while minimizing the formation of disiloxane by-products that can plague other methods. researchgate.net Ruthenium catalysts, like [RuCl2(p-cymene)]2, have also been employed for this transformation. researchgate.net These catalytic systems are atom-economical and represent an environmentally attractive route to silanols.

Table 3: Catalytic Systems for Organosilane Oxidation

| Catalyst | Key Features | Source |

| [IrCl(C8H12)]2 | High efficiency, mild and neutral conditions, uses water as oxygen source. | researchgate.net |

| [RuCl2(p-cymene)]2 | High selectivity, applicable to large-scale conversions. | researchgate.net |

Hydrolysis of Silyl (B83357) Ethers

Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and selective cleavage under specific conditions. ias.ac.in The cleavage, or deprotection, of a silyl ether via hydrolysis provides a route to generate a silanol. A diisobutylsilyl ether, formed by reacting an alcohol with a this compound precursor, can be hydrolyzed back to the corresponding alcohol and diisobutylsilanol.

The hydrolysis is typically achieved under acidic or basic conditions. ias.ac.in Alternatively, fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), are highly effective for cleaving the silicon-oxygen bond due to the high affinity of silicon for fluorine. The relative stability of silyl ethers to hydrolysis varies significantly with the steric bulk of the substituents on the silicon atom, allowing for selective deprotection strategies.

Elucidation of Reaction Mechanisms Involving Diisobutylsilane Derivatives

Mechanistic Pathways in Diisobutylsilane-Related Processes

The chemical vapor deposition (CVD) of aluminum films utilizing triisobutylaluminum (B85569) (TIBA) as a precursor involves complex surface chemistry, particularly when conducted on silicon-based substrates. researchgate.net A critical aspect of this process is the formation of gas-phase silanes, including this compound. researchgate.netcambridge.org This occurs through the transfer of hydrogen and alkyl ligands from the aluminum precursor to the silicon surface. researchgate.netcambridge.org

During the steady-state deposition of aluminum onto silicon, the silicon substrate is not entirely inert. Silicon can diffuse through the growing aluminum film to the surface. researchgate.netcambridge.org At the surface, adsorbed TIBA molecules or their decomposition products, such as surface-bound isobutyl species, interact with the diffused silicon. This interaction facilitates a ligand exchange mechanism where isobutyl groups and hydrogen atoms are transferred from the aluminum species to the silicon atoms. researchgate.netcambridge.org The reaction is believed to proceed through a four-center transition state, a concept generally applicable in the chemistry of aluminum alkyls. researchgate.net This transfer results in the formation and subsequent evolution of volatile organosilicon compounds from the surface, including isobutylsilane and this compound. researchgate.netcambridge.org

Table 1: Key Species in Aluminum CVD from TIBA on Silicon Surfaces

| Compound Name | Formula | Role in Reaction |

| Triisobutylaluminum (TIBA) | Al(C₄H₉)₃ | Aluminum precursor |

| Silicon | Si | Substrate; reactant for silane (B1218182) formation |

| This compound | H₂Si(C₄H₉)₂ | Gaseous byproduct |

| Isobutylsilane | H₃Si(C₄H₉) | Gaseous byproduct |

| Aluminum | Al | Deposited film |

| Isobutene | C₄H₈ | Gaseous byproduct from TIBA decomposition |

| Hydrogen | H₂ | Gaseous byproduct from TIBA decomposition |

The formation of this compound is a key observation in the gas phase during the metal-organic chemical vapor deposition (MOCVD) of aluminum from triisobutylaluminum (TIBA) on silicon surfaces. cambridge.org While the initial ligand transfer occurs at the surface, the resulting organosilane species are detected as they evolve into the gas phase. researchgate.netcambridge.org

The mechanism is intrinsically linked to the surface reactions where hydrogen and alkyl ligands are transferred from aluminum to silicon atoms that have diffused through the aluminum film. cambridge.org Once formed, the this compound molecule has a relatively high vapor pressure, allowing it to desorb from the surface and enter the gas phase. The rate of its formation and evolution is dependent on process conditions such as temperature, pressure, and the concentration of reactants at the surface. doe.gov The process is part of a complex set of gas-phase chemical kinetics, which also includes the primary decomposition of TIBA into isobutene and hydrogen. cambridge.orgdoe.gov The presence of this compound in the gas phase is clear evidence of the chemical interaction and material transfer between the aluminum alkyl precursor and the silicon substrate. cambridge.org

Reaction Mechanisms of Diisobutyl Diethoxysilane (B101294) in Catalytic Organic Transformations

Diisobutyl diethoxysilane is a versatile organosilicon reagent employed in several catalytic organic synthesis applications. chembk.com Its utility stems from the reactivity of its alkoxy and alkyl groups, which can be transformed into different functionalities. chembk.com

Diisobutyl diethoxysilane serves as a reagent for the introduction and removal of protecting groups in organic synthesis, particularly for the protection of alcohols. chembk.com The mechanism for introducing the diisobutylsilyl group onto an alcohol typically involves the reaction of the alcohol with a suitable this compound derivative, such as diisobutyldichlorosilane, in the presence of a base. libretexts.org This proceeds via a nucleophilic substitution (SN2-type) mechanism where the alcohol attacks the electrophilic silicon center, leading to the formation of a silyl (B83357) ether. organicchemistrytutor.com

Conversely, the removal (deprotection) of the silyl ether group is typically achieved under acidic conditions or by using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com The high affinity of fluorine for silicon drives the cleavage of the silicon-oxygen bond, regenerating the alcohol. numberanalytics.com The ability to convert the alkoxy and alkyl groups of diisobutyl diethoxysilane into different functional groups via other chemical reactions underlies its utility in these protection and deprotection schemes. chembk.com

Table 2: Applications of Diisobutyl Diethoxysilane in Organic Synthesis

| Application | Mechanism Type | Description |

| Racemating Agent | Catalytic | Facilitates the conversion of an enantiomer into a racemic mixture. |

| Catalyst Intermediary | Catalytic Cycle | Acts as a transient species within a catalytic reaction pathway. chembk.com |

| Alcohol Protection | Nucleophilic Substitution | Reacts with alcohols to form stable silyl ethers, masking the hydroxyl group. chembk.comorganicchemistrytutor.com |

| Alcohol Deprotection | Acid or Fluoride-mediated Cleavage | The silyl ether is cleaved to restore the original alcohol functionality. chembk.comnumberanalytics.com |

Mechanistic Studies of Olefin Polymerization Catalysis via this compound Derivatives

Derivatives of this compound can be utilized in the field of olefin polymerization, often as components within complex catalytic systems like those used in Ziegler-Natta polymerization. google.com In these systems, silane derivatives frequently act as external electron donors. The primary mechanistic role of these external donors is to interact with the catalyst components, influencing the activity, stereoselectivity, and regioselectivity of the polymerization process. unina.it

The mechanism involves the coordination of the silane derivative to the active sites of the catalyst, which are typically located at the surface of a solid support (e.g., MgCl₂-supported TiCl₄). This coordination can modulate the electronic and steric environment of the catalytic center. By doing so, the silane derivative can:

Control Stereochemistry: Selectively poison catalyst sites that produce atactic (non-stereoregular) polymer, thereby increasing the proportion of isotactic or syndiotactic polymer.

Influence Molecular Weight: Affect the rates of chain propagation relative to chain transfer reactions, which in turn alters the molecular weight of the resulting polyolefin. d-nb.infosemanticscholar.org

Enhance Catalyst Activity: In some cases, the addition of an external donor can increase the number of active sites or their reactivity.

While specific mechanistic studies focusing solely on this compound derivatives are part of the broader research into silane donors, the fundamental principles of their interaction with the catalyst active centers are consistent with those established for other alkoxysilanes and alkylsilanes used in this field. unina.itacs.org The choice of the specific alkyl and alkoxy groups on the silicon atom allows for fine-tuning of the catalyst's performance.

Table 3: Mechanistic Roles of Silane Derivatives in Olefin Polymerization

| Mechanistic Step | Role of Silane Derivative (External Donor) | Outcome |

| Catalyst Activation | Coordination to active sites | Modulates electronic and steric properties of the catalyst center. |

| Stereoregulation | Selective deactivation of non-stereospecific sites | Increased polymer tacticity (e.g., isotacticity). unina.it |

| Chain Propagation/Transfer | Alters the energetic barriers for monomer insertion vs. chain termination. d-nb.info | Control over polymer molecular weight and molecular weight distribution. |

| Product Formation | Influences overall catalyst productivity and polymer microstructure. unina.itrsc.org | Tailored polymer properties. |

Stereoregularity Control and Melt Flow Rate Enhancement

In Ziegler-Natta catalyzed propylene (B89431) polymerization, external electron donors are crucial for enhancing the stereoselectivity of the catalyst system. mdpi.commdpi.com this compound, typically in the form of a dialkoxydialkylsilane such as diisobutyldimethoxysilane, acts as one such external donor. google.com The primary role of the external donor is to deactivate non-isospecific active sites on the catalyst surface and to stabilize the active sites responsible for producing highly isotactic polypropylene (B1209903) (iPP). diva-portal.org

The stereoregularity, or tacticity, of the polymer chain is a critical factor determining the final properties of the material, such as crystallinity, melting point, and mechanical strength. scielo.br The bulky diisobutyl groups on the silane molecule impart significant steric hindrance around the active titanium center of the catalyst. rsc.orglibretexts.org This steric environment favors a specific orientation of the incoming propylene monomer, leading to a highly regular, or isotactic, polymer chain where the methyl groups are all on the same side of the polymer backbone. libretexts.org The degree of isotacticity is directly related to the type and concentration of the external silane donor used. diva-portal.orgresearchgate.net An increase in the isotacticity index generally leads to higher crystallinity and, consequently, improved mechanical properties like stiffness. scielo.br

The melt flow rate (MFR), an inverse measure of viscosity, is another critical property of polypropylene that is significantly influenced by the catalyst system. MFR is primarily dependent on the polymer's molecular weight. google.com External donors like this compound derivatives affect the MFR by influencing chain transfer reactions, often in conjunction with hydrogen, which is used as a chain transfer agent to control molecular weight. mdpi.comresearchgate.net The interaction between the external donor and hydrogen can alter the rate of chain termination, thereby controlling the length of the polymer chains. mdpi.com A catalyst system that responds well to hydrogen allows for the production of polypropylene with a higher MFR (lower molecular weight) while maintaining high isotacticity, a combination that is often desired for processing applications like injection molding. mdpi.commdpi.com The choice of the alkyl groups on the silane donor is critical; bulkier donors can lead to higher molecular weight polymers (lower MFR) but may also offer higher stereoselectivity. google.comresearchgate.net

Table 1: Influence of External Silane Donor Structure on Polypropylene Properties

This table illustrates the general relationship between the steric bulk of an external silane donor's alkyl groups and the resulting properties of polypropylene, based on principles described in the literature. mdpi.comgoogle.comresearchgate.net

| External Donor Type | Steric Hindrance | Predicted Isotacticity Index (%) | Predicted Melt Flow Rate (g/10 min) |

| Less Bulky (e.g., Dimethyldimethoxysilane) | Low | Lower | Higher |

| Moderately Bulky (e.g., Diisobutyldimethoxysilane ) | Medium | High | Medium |

| Very Bulky (e.g., Dicyclopentyldimethoxysilane) | High | Very High | Lower |

Macromonomer Formation and Chain Branching Mechanisms

The formation of long-chain branches (LCB) in polyolefins significantly alters their rheological properties, such as melt strength and extensional viscosity, which is beneficial for processes like film blowing and foaming. A predominant mechanism for introducing LCB involves the formation of macromonomers—long polymer chains with a terminal reactive double bond—which are then copolymerized into another growing polymer chain. researchgate.net

In Ziegler-Natta polymerization, macromonomers are typically formed through a chain transfer reaction, such as β-hydride elimination, which terminates a growing chain and leaves a vinyl end-group. libretexts.org The efficiency of this process and the subsequent re-incorporation of the macromonomer are highly dependent on the catalyst system and reaction conditions. researchgate.net

While the direct role of this compound as a chain transfer agent to form macromonomers is not extensively documented, external silane donors are known to modify the electronic and steric environment of the catalyst's active sites. diva-portal.orgrsc.org This modification can influence the rates of various reactions occurring at the active center, including chain propagation and chain transfer reactions. researchgate.net By altering the probability of chain transfer relative to propagation, the silane donor could indirectly affect the concentration of vinyl-terminated macromonomers produced during polymerization. However, the formation of LCB via macromonomer copolymerization faces significant steric barriers with traditional Ziegler-Natta catalysts. researchgate.net More recent strategies have explored alternative chemistries that bypass the reliance on macromonomer copolymerization to create branched structures. researchgate.net

The general mechanism for long-chain branch formation via the macromonomer route is a two-step process:

Macromonomer Formation: A growing polymer chain undergoes a chain termination reaction, most commonly β-hydride elimination, resulting in a "dead" polymer chain with a terminal vinyl group (the macromonomer). libretexts.org

Copolymerization: The vinyl end of the macromonomer is treated as an α-olefin and is incorporated into a new, actively growing polymer chain at the catalyst center, creating a T-junction, which constitutes a long-chain branch. researchgate.net

Supramolecular Assembly Mechanisms of this compound-Diol

When this compound is hydrolyzed, it forms diisobutylsilanediol (B12284903) [(i-Bu)₂Si(OH)₂], a molecule capable of participating in extensive intermolecular interactions. These interactions, driven primarily by hydrogen bonding, can lead to the spontaneous formation of highly ordered, non-covalent structures known as supramolecular assemblies. rug.nlwikipedia.org

Hydrogen Bonding in Columnar Structure Formation

The defining feature of diisobutylsilanediol is the presence of two hydroxyl (-OH) groups attached to the silicon atom. These groups are potent donors and acceptors for hydrogen bonds. mdpi.com In the solid state, silanediols like di-tert-butylsilanediol, which is structurally similar to diisobutylsilanediol, have been shown to form hydrogen-bonded dimers. capes.gov.br In these dimers, two silanediol (B1258837) molecules are linked together through a pair of O-H···O hydrogen bonds.

These dimeric units can then act as building blocks for larger assemblies. Through further hydrogen bonding, the dimers can link together to form extended, one-dimensional chains with a ladder-like structure. capes.gov.br It has been proposed that such interactions can lead to the formation of columnar structures. In this model, the diisobutylsilanediol molecules self-assemble into columns where the core is composed of a network of hydrogen bonds between the Si-OH groups, and the exterior is decorated with the hydrophobic diisobutyl groups. mdpi.comcapes.gov.br This type of self-assembly is a key principle in crystal engineering and the formation of liquid crystals, where molecules arrange themselves into ordered phases. rug.nlmdpi.com The strength and directionality of the hydrogen bonds are critical in dictating the final architecture of the supramolecular structure. nih.govrsc.orgias.ac.in

Table 2: Supramolecular Assembly Features of Diisobutylsilanediol

| Feature | Description | Driving Force | Resulting Structure |

| Molecular Building Block | Diisobutylsilanediol [(i-Bu)₂Si(OH)₂] | N/A | Monomeric unit |

| Primary Interaction | O-H···O Hydrogen Bonding | Electronegativity difference between O and H | Formation of dimers |

| Secondary Assembly | Inter-dimer Hydrogen Bonding | Polarity and geometry of dimeric units | Extended 1D chains or columnar structures capes.gov.br |

Advanced Materials Science Applications of Diisobutylsilane Derivatives

Diisobutylsilane-Diol (DIBSD) in Liquid Crystalline Systems

This compound-diol (DIBSD), a derivative of this compound, has garnered significant interest in materials science due to its unique liquid crystalline properties. Unlike conventional mesogens, which are typically composed of rigid, anisotropic molecules, DIBSD's ability to form liquid crystal phases stems from its capacity for supramolecular self-assembly. This section explores the discovery, organization, and unique characteristics of DIBSD within the field of liquid crystals.

The investigation into the mesogenic properties of this compound-diol, (i-Bu)₂Si(OH)₂, dates back to the 1950s. Initial observations by Eaborn and Hartshorne noted that the compound exhibited a "double melting point," a classic indicator of a thermotropic liquid crystal phase. tandfonline.comepdf.pub They reported that DIBSD displayed a mesophase between its melting point of approximately 89.5°C and its clearing point at 101.5°C. researchgate.net

However, the structure of this mesophase was not immediately apparent and could not be classified as any of the known liquid crystal types of the era, such as nematic, smectic, or cholesteric. tandfonline.comresearchgate.net The compact, non-rod-like molecular structure of the DIBSD monomer did not fit the established models for liquid crystal formation. mdpi.com

Decades later, in the late 1970s, a re-examination of the optical textures and the crystalline solid structure led to a groundbreaking proposal. tandfonline.comresearchgate.net Researchers suggested that the mesophase was formed by disc-like units, which were actually hydrogen-bonded dimers of the DIBSD molecules. mdpi.com This insight led to the suggestion that the DIBSD mesophase was the first example of a thermotropic discotic phase formed by small, non-discotic molecules, a concept that was being theoretically explored but had not yet been definitively observed. tandfonline.comresearchgate.nettandfonline.com This work was concurrent with the discovery of discotic phases in benzene (B151609) hexaalkanoates, which firmly established the new class of liquid crystals. tandfonline.comtandfonline.com

| Property | Temperature (°C) | Reference |

| Melting Point (Crystal to Mesophase) | 89.5 ± 1 | researchgate.net |

| Clearing Point (Mesophase to Isotropic) | 101.5 ± 1 | researchgate.net |

The liquid crystalline behavior of DIBSD is a direct consequence of its supramolecular self-organization. The fundamental process involves the formation of dimeric units through strong, directional hydrogen bonds between the silanol (B1196071) (Si-OH) groups of two separate DIBSD molecules. tandfonline.comacs.org This dimerization creates a larger, anisotropic entity that functions as the primary mesogenic building block. acs.orgsci-hub.st

These pseudo-discotic dimers then self-assemble further, stacking on top of one another to form extended columns. tandfonline.comresearchgate.net This stacking is driven by weaker van der Waals interactions between the isobutyl groups. The resulting structure is a hexagonal columnar mesophase (Colₕ), where the columns are arranged in a two-dimensional hexagonal lattice, while the molecules within the columns maintain a degree of liquid-like disorder along the columnar axis. tandfonline.comresearchgate.netwhiterose.ac.uk The combination of the specific molecular shape of DIBSD, the directional hydrogen bonding, and the subsequent van der Waals forces is crucial for the stabilization of this columnar architecture. sci-hub.st

The silanol groups are the most critical functional components in the self-assembly of DIBSD. Their ability to act as both hydrogen bond donors (the H in O-H) and acceptors (the O in O-H) facilitates the formation of stable, cyclic dimers. tandfonline.comacs.orgwhiterose.ac.uk This strong, directional intermolecular linkage is the primary organizing force that overcomes the thermal energy that would otherwise favor an isotropic liquid state.

The geometry of the Si(OH)₂ group in the this compound molecule is ideal for creating a planar, disc-shaped dimer. sci-hub.st The presence of two silanol groups per molecule allows for the formation of two hydrogen bonds per dimer, significantly enhancing the stability of the assembled unit. This directed self-assembly into a well-defined supramolecular structure is a prerequisite for the formation of the long-range order characteristic of the columnar liquid crystal phase. researchgate.net

The unique mesogenic behavior of DIBSD becomes clearer when compared to other compounds. For instance, the diethyl analogue, diethylsilanediol, does not form a liquid crystal phase but instead a plastic crystal phase. tandfonline.com This highlights the critical role of the bulkier isobutyl groups in promoting the necessary molecular shape and intermolecular interactions for columnar phase formation.

The self-assembly mechanism of DIBSD via hydrogen bonding can be compared to that of carboxylic acids, which also form hydrogen-bonded dimers. whiterose.ac.uk In many cases, this dimerization in carboxylic acids effectively doubles the molecular length, promoting the formation of calamitic (rod-like) mesophases. whiterose.ac.uk In contrast, the specific tetrahedral geometry around the silicon atom in DIBSD leads to a dimer that is disc-like rather than rod-like, resulting in a columnar rather than a smectic or nematic phase. This demonstrates how subtle changes in molecular geometry can fundamentally alter the nature of the resulting supramolecular structure and mesophase.

DIBSD is considered a non-conventional building block for thermotropic liquid crystals precisely because the individual molecule is not inherently mesogenic. tandfonline.com Traditional liquid crystal molecules possess a rigid core, often composed of multiple ring systems, which imparts a high degree of shape anisotropy (either rod-like or disc-like). tandfonline.com DIBSD lacks such a rigid core. whiterose.ac.uk

Its liquid crystallinity is an emergent property of supramolecular chemistry. The mesogenic unit is not the molecule itself but the hydrogen-bonded dimer. tandfonline.comacs.org This represents a departure from the classical design principles of liquid crystalline materials. The ability of a simple, flexible molecule like DIBSD to form a highly ordered columnar phase through hydrogen bonding illustrates a powerful alternative strategy for creating thermotropic liquid crystals. tandfonline.comwhiterose.ac.uk This places DIBSD in a unique category of materials whose mesomorphism is entirely dependent on specific, directional, non-covalent interactions.

To confirm the discotic nature of the DIBSD mesophase, miscibility studies were conducted with known discotic liquid crystals. A key experiment involved creating binary mixtures of DIBSD with benzene hexa-n-heptanoate (BHH), a well-characterized discotic mesogen that forms a columnar phase. tandfonline.com

The investigation, performed using contact preparation methods and optical microscopy, revealed that the mesophases of DIBSD and BHH were miscible across the entire composition range. tandfonline.comtandfonline.com As the temperature of a prepared sample was lowered, a single, unbroken mesophase with a uniform texture was observed extending across the composition gradient. tandfonline.com The construction of a phase diagram from these experiments showed a continuous, single mesophase region connecting the two pure components, which is the definitive criterion for establishing that two compounds form the same type of liquid crystal phase. tandfonline.com This result provided conclusive evidence that DIBSD indeed forms a discotic columnar mesophase.

| Component 1 | Component 2 | Result | Reference |

| This compound-diol (DIBSD) | Benzene hexa-n-heptanoate (BHH) | Complete miscibility observed, confirming a shared discotic columnar phase. | tandfonline.com |

Supramolecular Organization and Columnar Phase Formation

This compound Derivatives in Polymer and Adhesive Technologies

This compound derivatives are integral to the advancement of polymer and adhesive technologies, serving critical roles in the synthesis and modification of various materials. Their application spans from catalyst components in the production of polyolefins to key ingredients in the formulation of high-performance silicone pressure-sensitive adhesives.

Catalyst Components for Polyolefin Production

In the realm of polyolefin production, the catalyst system is a cornerstone that dictates the properties and quality of the final polymer. This compound derivatives have found a niche as crucial components within these catalyst systems, particularly in Ziegler-Natta catalysis, which is a cornerstone of industrial polyolefin manufacturing. ln-fengguang.comwiley-vch.de

The incorporation of this compound derivatives as external electron donors in Ziegler-Natta catalyst systems significantly influences the resulting polymer's properties. These silane (B1218182) compounds can control the distribution of active sites on the catalyst, which in turn allows for the production of polyolefins with tailored molecular weights and molecular weight distributions. ln-fengguang.com This control is paramount for achieving desirable physical and chemical characteristics in the final product. For instance, the use of specific alkoxysilanes as external electron donors in fourth-generation Ziegler-Natta catalysts has been shown to markedly improve catalytic efficiency, leading to polyolefins with excellent morphology and high bulk density. ln-fengguang.com The ability to manipulate the polymer's architecture at a molecular level enables the production of materials with enhanced strength, durability, and processability, meeting the stringent demands of various applications. packagingeurope.com

The introduction of long-chain branches into the polymer structure is another significant enhancement facilitated by certain this compound derivatives. A patented method describes a prepolymerization catalyst where a solid titanium catalyst is surface-treated with a silane compound containing two or more vinyl groups. google.com This modified catalyst, when used in olefin polymerization, can introduce long branches into the polymer, resulting in polyolefins with high melt strength. google.com This property is particularly valuable in applications requiring robust performance under thermal stress.

Table 1: Impact of this compound Derivatives on Polyolefin Properties

| Property Enhanced | Mechanism of Action | Resulting Benefit |

| Molecular Weight Distribution | Control over active site distribution on the catalyst. ln-fengguang.com | Tailored polymer processability and mechanical properties. packagingeurope.com |

| Stereoregularity | Influence on the stereochemical structure of the polymer chain. | Production of polymers with high stereoregularity. google.com |

| Melt Strength | Introduction of long-chain branches into the polymer backbone. google.com | Improved performance in high-temperature applications. google.com |

| Morphology and Bulk Density | Improved catalytic efficiency and control over polymer growth. ln-fengguang.com | Production of uniform polymer particles with high bulk density. ln-fengguang.com |

Prepolymerization is a strategic step in catalyst preparation that can significantly enhance catalyst performance and the final polymer properties. This process involves the controlled, partial polymerization of an olefin monomer on the catalyst surface before its introduction into the main polymerization reactor. scholars.direct A key innovation in this area involves the use of silane compounds to create a prepolymerized catalyst encapsulated with a macromonomer. google.com

In one patented approach, a solid titanium catalyst is first surface-treated with a silane compound that possesses at least two vinyl groups. google.com Subsequently, a prepolymerization step is carried out by reacting an olefin monomer and a polysiloxane with double bonds at its terminal groups in the presence of the surface-treated catalyst. google.com This reaction, conducted at temperatures ranging from -50 to 50 °C, results in the formation of a macromonomer that encapsulates the catalyst surface. google.com The resulting prepolymerization catalyst demonstrates superior catalytic activity and enables the production of polymers with a broad molecular weight distribution and high stereoregularity. google.com This strategy effectively functionalizes the active sites of the catalyst, paving the way for the synthesis of polyolefins with unique and desirable characteristics. google.com

Application in Silicone Pressure Sensitive Adhesives (PSAs)

Silicone pressure-sensitive adhesives (PSAs) are a class of high-performance adhesives valued for their excellent thermal stability, chemical inertness, and ability to adhere to a wide range of surfaces, including those with low energy. lupinepublishers.com They are typically formulated by blending a high molecular weight siloxane polymer with a tackifying MQ resin in a solvent. pstc.org

While the direct application of aminosilane (B1250345) this compound derivatives is not explicitly detailed in the provided context, the fundamental chemistry of silicone PSAs involves the reaction of silanol groups. pstc.orgpstc.org Aminosilanes are known to be effective coupling agents and can participate in condensation reactions. It is plausible that aminosilane this compound derivatives could be utilized to modify the surface of the MQ resin or the siloxane polymer, thereby influencing the adhesive's final properties. The amino groups could potentially catalyze the condensation reaction or provide additional sites for cross-linking, enhancing cohesive strength.

The synthesis of silicone PSAs often involves a condensation reaction to build cohesive strength. pstc.orgpstc.org This reaction occurs between the silanol (Si-OH) groups present on both the surface of the MQ resin and the siloxane polymer. pstc.org The process is typically promoted by heating the mixture of the resin and polymer in a solvent. pstc.org This condensation reaction forms siloxane (Si-O-Si) bonds, effectively cross-linking the polymer and resin components and increasing the adhesive's internal strength. pstc.org

The extent of this condensation reaction is a critical factor in determining the final performance characteristics of the PSA, such as tack, peel adhesion, and shear strength. pstc.org The ratio of the MQ resin to the siloxane polymer is another crucial formulation parameter that allows for the optimization of these properties for a specific application. pstc.orgpstc.org Catalysts, which can be acidic or basic, are often employed to facilitate the condensation reaction, which proceeds rapidly at the reflux temperature of the solvent. pstc.org

Characterization Techniques and Spectroscopic Analysis of Diisobutylsilane Compounds

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of diisobutylsilane compounds. uclouvain.bekapnayan.com These methods rely on the interaction of electromagnetic radiation with the molecule to provide a characteristic spectral fingerprint. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR is used to identify the number and type of hydrogen atoms present in a molecule. For this compound, the spectrum would show characteristic signals for the protons on the silicon atom (Si-H), as well as the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the isobutyl groups. The chemical shifts, signal integrations, and coupling patterns are key to assigning the structure. For instance, quantitative ²⁹Si NMR spectroscopy has been utilized to analyze related silane (B1218182) compounds. googleapis.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal, allowing for the confirmation of the carbon skeleton. Predicted ¹³C NMR data is available for related compounds like diisobutylchlorosilane. guidechem.com

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for organosilicon compounds. It provides direct information about the silicon environment, including the number and type of substituents attached to the silicon atom. Quantitative ²⁹Si NMR has been employed to estimate silanol (B1196071) content in related silicone materials. googleapis.com

Table 1: Predicted ¹H NMR and ¹³C NMR Data for Diisobutylchlorosilane

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Data not readily available in search results. |

| ¹³C | Predicted spectra are mentioned but specific values are not provided. guidechem.com |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. specac.com It is a valuable tool for identifying the functional groups present in a compound. gelest.com

For this compound compounds, key characteristic IR absorptions include:

Si-H Stretching: A strong band is typically observed in the region of 2280-2080 cm⁻¹. gelest.com The exact position is sensitive to the electronegativity of other substituents on the silicon atom. gelest.com

C-H Stretching: Absorptions corresponding to the stretching of the C-H bonds in the isobutyl groups are expected in the 2960-2870 cm⁻¹ region.

CH₂ and CH₃ Bending: Vibrations for the methylene and methyl groups will appear in the 1470-1365 cm⁻¹ range.

IR spectroscopy has been used in conjunction with other techniques to study the photochemistry of related organometallic compounds and to analyze the products of chemical vapor deposition processes involving silanes. researchgate.netstfc.ac.uk For example, the IR spectrum of bis(methylamino)-t-butylsilane showed a characteristic N-H stretching vibration around 3400 cm⁻¹. epo.org The NIST Chemistry WebBook contains IR spectral data for related compounds like dichlorothis compound. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Si-H | Stretching | 2280-2080 gelest.com |

| C-H (alkyl) | Stretching | 2960-2870 |

| CH₃ | Bending | ~1380 and ~1365 |

| CH₂ | Bending | ~1470 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. solubilityofthings.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Fragmentation of the molecule would lead to characteristic daughter ions, such as the loss of an isobutyl group. This technique is crucial for identifying compounds and analyzing complex mixtures. For example, mass spectrometry has been used to identify this compound as a product in the steady-state deposition of aluminum on silicon. researchgate.net Data for related compounds like diisobutyl(octadecyl)silane and dichlorobis(2-methylpropyl)-silane is also available. nist.govchemsrc.com

Table 3: Mass Spectrometry Data for Related Silane Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Dichlorobis(2-methylpropyl)-silane | C₈H₁₈Cl₂Si | 213.220 nist.gov | 18395-92-1 nist.gov |

| Diisobutyl(octadecyl)silane | C₂₆H₅₆Si | 396.808 chemsrc.com | 149808-33-3 chemsrc.com |

| Dimethoxy(diisobutyl)silane | C₁₀H₂₄O₂Si | 204.38 avantorsciences.comvwr.com | 17980-32-4 avantorsciences.comvwr.com |

Diffraction and Imaging Techniques for Condensed Phases

While spectroscopy provides molecular-level information, diffraction and microscopy techniques are employed to study the arrangement of this compound compounds in their solid or liquid crystalline states.

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. rigaku.commalvernpanalytical.com By analyzing the angles and intensities of the diffracted X-ray beams that have passed through a crystalline sample, a three-dimensional picture of the electron density can be generated.

XRD studies have been instrumental in understanding the unique properties of this compound derivatives, particularly diisobutylsilanediol (B12284903) (DIBSD). Early XRD studies, though initially inconclusive, were later re-evaluated to suggest that the mesophase of DIBSD was the first example of a small-molecule discotic phase. tandfonline.comresearchgate.netresearchgate.net In this phase, the molecules form columns, which was a significant finding in the field of liquid crystals. researchgate.nettandfonline.com The structure of the crystalline solid was key to understanding the mesophase structure. researchgate.net These studies highlight the power of XRD in revealing the long-range order in both crystalline and mesophase (liquid crystal) structures. researchgate.netingentaconnect.com

Electron microscopy utilizes a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. This technique is invaluable for visualizing the morphology and supramolecular organization of materials.

In the context of this compound compounds, particularly those that form liquid crystal phases like diisobutylsilanediol, electron microscopy can provide direct images of the columnar structures or other self-assembled architectures. tandfonline.com While the initial search results mention the use of electron microscopy in conjunction with X-ray diffraction for studying related systems, specific electron microscopy studies focused solely on this compound were not prominently featured. tandfonline.com However, it remains a critical tool for characterizing the supramolecular structures that these compounds can form. avantorsciences.com

Thermal Analysis Methods

Thermal analysis techniques are crucial for characterizing materials by measuring changes in their physical properties as a function of temperature. cam.ac.uk These methods provide valuable data on phase transitions, thermal stability, and compositional properties.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. worldoftest.comprimeprocesssafety.com This method is highly effective for detecting thermal events such as phase transitions (e.g., melting, crystallization), where heat is either absorbed (endothermic process) or released (exothermic process). worldoftest.com The resulting DTA curve plots the differential temperature against temperature or time, with peaks or shifts in the baseline indicating a thermal event. cam.ac.ukeag.com

For organosilane compounds, DTA provides critical insights into their thermal behavior. The presence of multiple thermal events can signify the existence of intermediate phases. In the case of this compound diol, an early observation of a "double melting point" was a key indicator of its mesogenic character, meaning it possesses a liquid crystal phase (mesophase) between its solid and isotropic liquid states. tandfonline.com DTA can precisely measure the temperatures at which these transitions occur. filab.fr

The transition from a crystalline solid to a mesophase and subsequently to an isotropic liquid can be clearly identified through DTA. Each transition corresponds to a specific thermal event on the DTA thermogram. For instance, upon cooling from the isotropic liquid state, this compound diol first transitions into the mesophase and then into the crystalline solid state at a lower temperature. tandfonline.com

Table 1: Phase Transition Temperatures of this compound diol (DIIBSD) upon Cooling

| Transition | Temperature (°C) |

|---|---|

| Isotropic Liquid → Mesophase | ~90 |

| Mesophase → Crystalline Solid | ~77 |

Data sourced from descriptions of optical microscopy observations. tandfonline.comtandfonline.com

Optical Microscopy for Liquid Crystal Texture and Phase Identification

Polarized Optical Microscopy (POM) is a fundamental and indispensable tool for the identification and characterization of liquid crystal phases. alternator.sciencelibretexts.org Because liquid crystals are optically anisotropic, they interact with polarized light to produce characteristic patterns known as textures. gantep.edu.tr These textures are essentially fingerprints for different types of liquid crystal phases (e.g., nematic, smectic, columnar), allowing for their identification. alternator.sciencefigshare.com The contrasting areas observed in the texture correspond to domains where the liquid crystal molecules are oriented in different directions. libretexts.org

The study of this compound diol (DIIBSD) provides a clear example of the power of optical microscopy. Upon slow cooling from its isotropic liquid state, DIIBSD forms a mesophase that exhibits unique optical textures when viewed between crossed polarizers. tandfonline.com

Key observations include:

Bâtonnets: On cooling from the isotropic liquid, unusual, straight-edged, bâtonnet-like structures form. tandfonline.comtandfonline.com This is distinct from the curved features often seen in smectic phases, suggesting a different type of molecular arrangement. tandfonline.com

Homeotropic Texture: In many regions, the mesophase aligns in a homeotropic texture, where the molecular columns are oriented perpendicular to the viewing surface. This results in very little contrast, as the sample appears dark between crossed polarizers. tandfonline.com

'Armour' Texture: Eaborn and Hartshorne described a characteristic "armour" texture for the DIIBSD mesophase, for which they proposed models based on either nematic-like chains or smectic-like layers of hydrogen-bonded molecules. tandfonline.comtandfonline.com

Transition to Crystalline Solid: Upon further cooling to around 77°C, the mesophase transforms into the crystalline solid, characterized by the growth of diverging arrays of needle-like crystals. tandfonline.com

These detailed optical observations were instrumental in the initial investigation and eventual classification of the DIIBSD mesophase as a columnar liquid crystal, a structure formed through the hydrogen bonding between adjacent silanol groups. tandfonline.comwhiterose.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound diol (DIIBSD) |

Theoretical and Computational Studies on Diisobutylsilane Systems

Quantum Chemical Investigations of Molecular Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of organosilanes, including diisobutylsilane. mdpi.comwikipedia.orgnih.gov These computational techniques solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which numerous properties can be derived. scienceopen.com DFT calculations allow for the prediction of molecular geometries, electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the potential energy surfaces of chemical reactions. scienceopen.comdiva-portal.org

For this compound, quantum chemical studies can elucidate the nature of its Si-H and Si-C bonds, partial atomic charges, and vibrational frequencies. By modeling reaction pathways, these methods can predict activation energies and transition states, offering insights into its reactivity with other chemical species. For instance, DFT can be used to compare the hydricity of the Si-H bond in this compound with other silanes, providing a quantitative measure of its reducing power. Such calculations are foundational for understanding its role in synthetic chemistry and materials science. organic-chemistry.orgacs.org

Role of Silicon d-Orbitals in Reaction Pathways

The participation of silicon's 3d-orbitals in bonding and reactivity has been a topic of extensive theoretical discussion. Unlike carbon, silicon possesses accessible, albeit empty, d-orbitals. Early theories suggested that these orbitals were crucial for explaining the hypervalent nature of silicon, allowing it to form five or six bonds in certain compounds and reaction intermediates. lsu.edu This was often invoked to explain the reactivity of silanes, where nucleophilic attack at the silicon center could be facilitated by the involvement of these low-lying empty orbitals. qub.ac.uk

However, more recent and sophisticated quantum chemical calculations have refined this view. lsu.edu While d-functions are essential components of the basis sets used in calculations to accurately describe the polarization of the electron density around the silicon atom, the actual population of these d-orbitals in the bonding scheme of tetracoordinate silanes like this compound is very low. lsu.edu The modern consensus is that hyperconjugation, particularly the interaction of bonding orbitals (like C-Si or H-Si) with the antibonding orbital (σ*) of an adjacent bond, is a more accurate explanation for many of the electronic properties and reaction pathways previously attributed to d-orbital participation. lsu.edu For instance, the stabilization of intermediates in nucleophilic substitution reactions at the silicon center is now largely understood through the lens of three-center, four-electron bonds rather than direct sp³d hybridization. nih.gov

Molecular Modeling and Simulation of Self-Assembled Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the spontaneous organization of molecules into ordered structures, a process known as self-assembly. nih.govnih.govmdpi.com These simulations model the movement of every atom in a system over time based on a set of classical force fields that describe the interactions between them. For molecules like this compound, or more commonly, its functionalized derivatives (e.g., diisobutylsilyl chlorides or alkoxides), MD simulations can predict how they will arrange themselves on a substrate to form self-assembled monolayers (SAMs). researchgate.netbohrium.com

These simulations provide unparalleled insight into the structure and dynamics of the resulting monolayer. researchgate.net Researchers can analyze key properties such as the thickness of the film, the tilt angle of the alkyl chains with respect to the surface, the degree of molecular ordering, and the density of surface coverage. researchgate.net By systematically varying parameters in the simulation, such as temperature, surface chemistry, and molecular structure, one can predict how these factors influence the quality and properties of the self-assembled film. bohrium.com This is particularly relevant for applications in surface engineering, where the branched isobutyl groups of this compound would create films with different steric and electronic properties compared to straight-chain alkylsilanes.

Prediction of Columnar Phase Behavior

Columnar phases represent a state of matter intermediate between a crystalline solid and an isotropic liquid, where molecules stack on top of one another to form one-dimensional columns. wikipedia.org These columns then arrange themselves into a two-dimensional lattice. wikipedia.org This type of liquid crystal is typically formed by disc-shaped or other non-conventional molecules that favor stacking interactions. wikipedia.org

While this compound itself is not expected to form such phases, certain complex, sterically bulky organosilicon derivatives or dendrimers can be designed to self-assemble into columnar structures. researchgate.net Molecular dynamics and Monte Carlo simulations are key theoretical tools for predicting whether a given molecular architecture will lead to columnar phase behavior. arxiv.org By simulating a large ensemble of molecules, these methods can predict the phase transitions and the resulting structures, such as hexagonal or rectangular columnar lattices, as a function of temperature and pressure. researchgate.netarxiv.org These predictive simulations are crucial for the rational design of new liquid crystalline materials with potential applications in molecular electronics, where the columnar structures can act as one-dimensional conductive wires. wikipedia.org

Computational Fluid Dynamics (CFD) in this compound-Involved Deposition Processes

Chemical Vapor Deposition (CVD) is a complex process used to create high-quality thin films, and its optimization often relies on sophisticated modeling. dntb.gov.ua Computational Fluid Dynamics (CFD) is a numerical method that solves the equations of fluid flow, heat transfer, and mass transport, making it an essential tool for simulating CVD processes involving silicon precursors like this compound. eaubergine.comdiva-portal.org

A CFD model of a CVD reactor can predict the distribution of gas velocity, temperature, and precursor concentration throughout the chamber. researchgate.netcore.ac.uk This is critical because the uniformity and quality of the deposited silicon-containing film depend heavily on these parameters. cpfd-software.com The model integrates complex gas-phase reaction kinetics and surface chemistry to predict deposition rates on the substrate. acs.orgresearchgate.net By running virtual experiments, engineers can optimize reactor design and operating conditions—such as inlet gas flow rates, temperature profiles, and pressure—to achieve desired film properties while minimizing precursor waste and the formation of unwanted gas-phase particles. arxiv.orgacs.org While a specific model might be for silane (B1218182) (SiH₄), the principles and simulation framework are directly applicable to processes using this compound. cpfd-software.com

| CFD Simulation Parameter | Impact on Deposition Process | Optimization Goal |

| Inlet Gas Velocity | Affects residence time and distribution of precursor gas. | Ensure uniform delivery of this compound to the substrate surface. |

| Substrate Temperature | Controls the rate of surface chemical reactions and film growth. | Achieve desired deposition rate and film crystallinity. |

| Reactor Pressure | Influences gas density, diffusion rates, and reaction pathways. | Control the balance between gas-phase and surface reactions. |

| Precursor Concentration | Directly impacts the availability of reactants at the surface. | Maximize deposition efficiency and control film stoichiometry. |

Theoretical Frameworks for Alternative Silicon-Based Chemistries (e.g., Astrobiological Context)

The possibility of life based on elements other than carbon is a central theme in astrobiology. Silicon, being in the same group as carbon on the periodic table, is the most frequently cited alternative. nih.gov Theoretical frameworks exploring this possibility examine the fundamental chemical properties of silicon and its compounds, like silanes, to assess their viability as a basis for biochemistry. researchgate.net

This compound serves as a concrete example of a silane, the silicon analogue to an alkane. Theoretical comparisons highlight key differences between these two classes of molecules. While silicon, like carbon, can form four covalent bonds, Si-Si and Si-H bonds are generally weaker and more reactive than C-C and C-H bonds. cuny.edu Silanes, for instance, are unstable in the presence of water, which would necessitate a non-aqueous solvent for any hypothetical biochemistry. wikipedia.org

However, theoretical models suggest that under specific extraterrestrial conditions—such as very low temperatures, high pressures, and in solvents like liquid nitrogen or methane—silane-based chemistry could potentially be stable enough to support complex molecular systems. reddit.comresearchgate.net Scientists hypothesize that in environments rich in silicon and poor in carbon, life might evolve to use silanes for energy metabolism and structural components. astrobiology.com These theoretical explorations, while speculative, are grounded in the fundamental principles of chemical bonding and reactivity and continue to push the boundaries of our understanding of what might be possible for life elsewhere in the universe. researchgate.net

| Property | Carbon (Alkanes) | Silicon (Silanes) | Implication for Biochemistry |

| Bonding | Forms strong, stable single, double, and triple bonds. | Primarily forms single bonds; double bonds are weak and rare. | Limits the chemical diversity and structural complexity of silicon-based molecules. cuny.edu |

| Chains (Catenation) | Forms very long, stable chains (polymers). | Long Si-Si chains are less stable and prone to decomposition. | Makes it harder to form large informational or structural polymers like DNA or proteins. cuny.edu |

| Reaction with Water | Generally stable and unreactive. | Reacts with water to form silanols and eventually silica (SiO₂). | Requires a non-aqueous solvent system for any potential silicon-based life. wikipedia.org |

| Oxidation Product | Carbon Dioxide (CO₂), a gas. | Silicon Dioxide (SiO₂), a solid. | Poses a significant challenge for waste removal in a metabolic cycle. cuny.edu |

| Environmental Niche | Dominant on Earth (water-rich, moderate temperatures). | Hypothetically favored in cold, non-aqueous, oxygen-poor environments. researchgate.net | Suggests silicon-based life would be confined to very different planetary conditions than Earth. |

Future Prospects and Emerging Research Areas for Diisobutylsilane Chemistry

Innovations in Synthetic Methodologies

The synthesis of diisobutylsilane and its functionalized analogues is a key area for innovation. While established methods exist, contemporary research is moving towards more efficient, sustainable, and versatile synthetic strategies.

Future advancements are anticipated to draw from broader trends in organic synthesis. rroij.com Methodologies such as microwave-assisted synthesis, which can accelerate reaction times and improve yields, are being investigated for various organosilane preparations. unisi.it The development of domino or cascade reactions, where multiple bond-forming events occur in a single operation, presents an opportunity to construct complex silicon-containing molecules from simple this compound precursors with high atom economy. unisi.itekb.eg

Furthermore, inspiration from biosynthetic pathways is leading to the development of biomimetic synthesis strategies. numberanalytics.com Applying these concepts could lead to novel, milder, and more selective methods for creating chiral or highly functionalized this compound derivatives. A documented approach for a related compound, diisobutyldiethoxysilane (B98211), involves the reaction of diisobutyl silicon chloride with ethanol, a foundational reaction that could be optimized using modern techniques. chembk.com More complex syntheses, such as the preparation of specific ligands involving a this compound moiety, currently require the use of highly reactive and hazardous pyrophoric materials like tert-butyllithium, highlighting the need for safer and more robust synthetic protocols. mpg.de The continuous development of new catalytic systems is expected to provide powerful tools to accelerate the synthesis of this compound-based compounds. unistra.fr

Expansion of Catalytic Roles in Organic Transformations

While this compound is known as a reducing agent, its future lies in the expansion of its catalytic functions. Organosilicon compounds are gaining prominence as catalysts and catalyst intermediaries, and this compound derivatives are poised for significant contributions.

A key area of development is in polymerization. Divinyl diisobutyl silane (B1218182) has been identified as a crucial component in surface-treating solid titanium catalysts used for olefin polymerization. google.com In these systems, the silane compound is used in significant molar excess relative to the magnesium compound within the catalyst to achieve desired properties. google.com Research indicates that this compound itself can be part of solid catalyst components for olefin polymerization. googleapis.com Beyond polymerization, diisobutyldiethoxysilane is recognized for its potential as a catalyst and catalyst intermediary in various organic synthesis reactions. chembk.com

Future research will likely explore the application of this compound derivatives in a wider range of catalytic transformations, including those driven by organometallic, organocatalytic, and biocatalytic systems. researchgate.netsolubilityofthings.comnih.gov The ability to tune the steric and electronic properties of the silicon center by modifying the isobutyl groups or introducing other functionalities could lead to the development of highly selective catalysts for asymmetric synthesis. mdpi.com

| This compound Derivative | Potential Catalytic Role | Target Transformation | Research Focus |

|---|---|---|---|

| Divinyl Diisobutyl Silane | Catalyst surface modifier | Olefin Polymerization google.com | Improving catalyst activity and polymer properties. |

| This compound | Solid catalyst component | Olefin Polymerization googleapis.com | Development of Ziegler-Natta type catalysts. |

| Diisobutyldiethoxysilane | Catalyst / Intermediary | General Organic Synthesis chembk.com | Exploring roles in cross-coupling, reduction, and protection-deprotection sequences. |

| Chiral this compound Derivatives | Asymmetric Catalyst | Asymmetric Hydrosilylation | Creation of enantiomerically pure alcohols and other chiral centers. |

Development of Novel Functional Materials

This compound derivatives have already demonstrated significant potential in the realm of functional materials, particularly in the field of liquid crystals. This area is expected to be a major driver of future research.

The compound this compound-diol is a cornerstone example. It is known to form a columnar liquid crystal phase through hydrogen bonding between adjacent silanol (B1196071) groups. researchgate.nettandfonline.comwhiterose.ac.uk This material was one of two systems described by Hartshorne in his early work on unusual mesophases, with the this compound diol system being recognized retrospectively as a "discotic" system, predating the formal classification of this liquid crystal type. tandfonline.commdpi-res.com The mesophase of this compound diol, first prepared in 1952, exhibits unique optical textures that have been the subject of detailed study. tandfonline.com

A particularly interesting property of this compound diol is its solubility in both water and nonpolar solvents like hexane, which is considered surprising for silanols. usp.brhawaii.edu This amphiphilic character, mediated by the formation of molecular assemblages in solution, opens up possibilities for its use in self-assembling systems, surfactants, and as a building block for complex supramolecular architectures. The commercial availability of derivatives like Chloro(diisobutyl)silane further supports its application by companies developing innovative materials. innospk.com

| Property / Milestone | Description | Reference |

|---|---|---|

| Year of First Preparation | 1952, by Colin Eaborn. tandfonline.com | tandfonline.com |

| Mesophase Type | Forms a columnar (discotic) liquid crystal phase. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Driving Force for Assembly | Hydrogen bonding between adjacent silanol (Si-OH) groups. researchgate.netwhiterose.ac.uk | researchgate.netwhiterose.ac.uk |

| Solubility | Soluble in both water and hexane. usp.brhawaii.edu | usp.brhawaii.edu |

| Historical Significance | Identified as a novel mesogenic system before the formal classification of discotic liquid crystals. tandfonline.com | tandfonline.com |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The future of this compound chemistry is inherently interdisciplinary, lying at the nexus of chemistry, physics, and engineering. wikipedia.orglancaster.ac.uk The study and application of this compound and its derivatives require a collaborative approach that bridges the gap between molecular design and macroscopic function. usc.esvanderbilt.edu

The investigation of this compound diol as a liquid crystal is a prime example of this interdisciplinary nature, combining the principles of organic synthesis with the physics of self-assembly and the materials science of ordered fluids. mdpi-res.commdpi.comtandfonline.com Future research will continue to build on this foundation. For instance, the unique properties of diisobutylsilanes could be leveraged in the development of sustainable and smart materials designed to withstand harsh environments. mpie.de The design of new materials is increasingly a multidisciplinary effort, combining experimental synthesis with computational modeling to predict and understand material properties from the atomic scale upwards. skoltech.ru

Programs and research centers are increasingly being established to foster this type of interdisciplinary work, recognizing that breakthroughs in areas like functional materials, nanotechnology, and biomaterials depend on the integration of diverse scientific expertise. kcl.ac.ukchula.ac.th The unique solubility and self-assembly characteristics of this compound derivatives make them attractive candidates for exploration in these advanced, interdisciplinary fields, potentially leading to applications in areas as diverse as drug delivery and advanced electronics. usp.brhawaii.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity diisobutylsilane, and how can impurities be systematically identified?

- Methodology : Begin with established silane synthesis protocols (e.g., hydrosilylation or Grignard reactions) and incorporate purification techniques such as fractional distillation or chromatography. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Track impurities by comparing retention times and spectral signatures against known contaminants .

- Data Analysis : Use quantitative NMR (qNMR) to calculate purity percentages and identify residual solvents or byproducts. Cross-reference with computational simulations (e.g., density functional theory) to predict side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and chemical properties?

- Methodology : Employ a multi-technique approach:

- NMR : , , and NMR to confirm molecular structure and bonding.

- FT-IR : Identify Si-H and Si-C vibrational modes.

- GC-MS : Monitor thermal stability and decomposition pathways under inert atmospheres.

Q. How do environmental factors (e.g., temperature, humidity) influence the stability of this compound during storage?

- Experimental Design : Conduct accelerated stability studies by exposing samples to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–90% RH). Monitor degradation via periodic sampling and HPLC analysis.

- Statistical Analysis : Apply Arrhenius kinetics to predict shelf life and identify critical degradation thresholds using regression models .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions, and how can competing pathways be controlled?

- Methodology : Use kinetic isotope effects (KIE) and isotopic labeling (, ) to trace reaction intermediates. Pair with in-situ monitoring techniques (e.g., Raman spectroscopy) to capture transient species.

- Contradiction Resolution : If literature reports conflicting mechanisms (e.g., radical vs. ionic pathways), design experiments with radical scavengers (e.g., TEMPO) or ionic inhibitors to isolate dominant pathways .

Q. How can contradictory data on this compound’s thermal stability in polymer composites be reconciled?

- Hypothesis Testing : Replicate prior studies while standardizing variables (e.g., polymer matrix type, curing conditions). Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition temperatures and enthalpies.

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., moisture content, catalyst residues) that may explain discrepancies .